Cas no 278598-13-3 (2-cyclohexyl-N-(piperidin-4-yl)acetamide)

2-cyclohexyl-N-(piperidin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-cyclohexyl-N-(piperidin-4-yl)acetamide
- N-4-PIPERIDINYL-CYCLOHEXANEACETAMIDE
- Cyclohexaneacetamide, N-4-piperidinyl-
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- インチ: 1S/C13H24N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h11-12,14H,1-10H2,(H,15,16)
- InChIKey: RURIWCJAPPZGCZ-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NC2CCNCC2)=O)CCCCC1
2-cyclohexyl-N-(piperidin-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145815-0.05g |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 0.05g |
$612.0 | 2023-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8433-5G |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 95% | 5g |
¥ 9,398.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990308-1g |
2-Cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 98% | 1g |
¥3619.0 | 2023-03-11 | |
Enamine | EN300-145815-250mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-145815-1000mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-145815-5000mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 5000mg |
$2110.0 | 2023-09-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8433-250mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 95% | 250mg |
¥1368.0 | 2024-04-15 | |
Ambeed | A1042354-1g |
2-Cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 98% | 1g |
$527.0 | 2024-04-20 | |
Enamine | EN300-145815-0.5g |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 0.5g |
$699.0 | 2023-05-24 | ||
Enamine | EN300-145815-10.0g |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 10g |
$3131.0 | 2023-05-24 |
2-cyclohexyl-N-(piperidin-4-yl)acetamide 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-cyclohexyl-N-(piperidin-4-yl)acetamideに関する追加情報
Introduction to 2-cyclohexyl-N-(piperidin-4-yl)acetamide (CAS No. 278598-13-3)
2-cyclohexyl-N-(piperidin-4-yl)acetamide is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of bioactive molecules. With the CAS number 278598-13-3, this compound has garnered attention for its structural properties and potential applications in medicinal chemistry. The molecular structure, featuring a cyclohexyl group and a piperidin-4-yl moiety, contributes to its unique physicochemical characteristics, making it a valuable scaffold for further chemical modifications and biological evaluations.
The compound's primary significance lies in its utility as a building block in the synthesis of more complex molecules. The presence of both the cyclohexyl and piperidinyl groups suggests that 2-cyclohexyl-N-(piperidin-4-yl)acetamide may exhibit favorable pharmacokinetic properties, such as improved solubility and metabolic stability. These attributes are crucial for the development of drugs that can efficiently reach their target sites within the body while minimizing adverse effects.
In recent years, there has been a growing interest in the exploration of piperidine derivatives due to their broad spectrum of biological activities. Piperidine scaffolds are commonly found in numerous FDA-approved drugs, owing to their ability to interact with biological targets in a manner that promotes therapeutic effects. The incorporation of a cyclohexyl group into the piperidine framework can further enhance the compound's binding affinity and selectivity, making it an attractive candidate for drug discovery efforts.
One of the most compelling aspects of 2-cyclohexyl-N-(piperidin-4-yl)acetamide is its potential as an intermediate in the synthesis of novel bioactive compounds. Researchers have been leveraging this scaffold to develop molecules with applications ranging from central nervous system (CNS) disorders to inflammatory diseases. The cyclohexyl group provides a rigid structural framework, while the piperidin-4-yl moiety allows for further functionalization, enabling chemists to tailor the compound's properties to specific biological targets.
Recent studies have highlighted the importance of optimizing molecular structures to enhance drug-like properties. The use of computational methods, such as molecular docking and pharmacokinetic modeling, has been instrumental in predicting the behavior of 2-cyclohexyl-N-(piperidin-4-yl)acetamide in biological systems. These approaches have helped researchers identify key structural features that contribute to improved efficacy and reduced toxicity. For instance, modifications to the cyclohexyl or piperidinyl groups have been shown to significantly alter binding affinities and metabolic profiles.
The compound's potential is further underscored by its versatility in synthetic chemistry. The acetamide functional group provides a site for further derivatization, allowing for the creation of diverse analogs with tailored biological activities. This flexibility has made 2-cyclohexyl-N-(piperidin-4-yl)acetamide a popular choice among medicinal chemists seeking to develop new therapeutic agents.
In conclusion, 2-cyclohexyl-N-(piperidin-4-yl)acetamide (CAS No. 278598-13-3) represents a promising compound in pharmaceutical research. Its unique structural features and potential as a scaffold for drug development make it a valuable asset in modern medicinal chemistry. As research continues to uncover new applications for this molecule, it is likely that its importance will only continue to grow, contributing to advancements in therapeutic interventions across various disease areas.
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